molecular formula C6H4BrN3 B1372688 5-溴-1H-吡唑并[3,4-b]吡啶 CAS No. 875781-17-2

5-溴-1H-吡唑并[3,4-b]吡啶

货号: B1372688
CAS 编号: 875781-17-2
分子量: 198.02 g/mol
InChI 键: BASYLPMLKGQZOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. It is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

安全和危害

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection, should be taken when handling this compound .

作用机制

Target of Action

The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

5-bromo-1H-pyrazolo[3,4-b]pyridine: interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s interaction with the intramembrane kinase domain of the TRKs . Once the TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by 5-bromo-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by 5-bromo-1H-pyrazolo[3,4-b]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-bromo-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

The pharmacokinetics of 5-bromo-1H-pyrazolo[3,4-b]pyridine One derivative of the compound, referred to as compound c03, has been shown to possess good plasma stability . This suggests that 5-bromo-1H-pyrazolo[3,4-b]pyridine may also have favorable ADME properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of 5-bromo-1H-pyrazolo[3,4-b]pyridine ’s action include the inhibition of cell proliferation . For instance, compound C03 was found to inhibit the proliferation of the Km-12 cell line . This suggests that 5-bromo-1H-pyrazolo[3,4-b]pyridine may have similar effects on cell proliferation .

生化分析

Biochemical Properties

5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound has been shown to inhibit TRKA with an IC50 value of 56 nM, demonstrating its potency . Additionally, 5-Bromo-1H-pyrazolo[3,4-b]pyridine interacts with various cytochrome P450 isoforms, although it exhibits low inhibitory activity except for CYP2C9 . These interactions highlight the compound’s potential as a selective inhibitor in biochemical assays.

Cellular Effects

5-Bromo-1H-pyrazolo[3,4-b]pyridine has been observed to affect various types of cells and cellular processes. In particular, it inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound also shows selectivity for the MCF-7 cell line and HUVEC cell line, indicating its potential use in targeting specific cancer cells . Furthermore, 5-Bromo-1H-pyrazolo[3,4-b]pyridine influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of 5-Bromo-1H-pyrazolo[3,4-b]pyridine involves its binding interactions with TRKs. The compound binds to the kinase domain of TRKA, leading to the inhibition of its phosphorylation activity . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and survival. Additionally, 5-Bromo-1H-pyrazolo[3,4-b]pyridine may also affect gene expression by modulating the activity of transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-pyrazolo[3,4-b]pyridine have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, making it suitable for extended studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKA activity, with higher doses leading to more pronounced effects . At high doses, 5-Bromo-1H-pyrazolo[3,4-b]pyridine may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-Bromo-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, particularly those related to its interaction with cytochrome P450 enzymes. The compound’s low inhibitory activity towards most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively target specific cell lines suggests that it may be actively transported or preferentially accumulated in certain tissues . Understanding the mechanisms underlying its transport and distribution is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the reaction of pyrazole with 1,3-dicarbonyl compounds in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for 5-bromo-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

5-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of 5-bromo-1H-pyrazolo[3,4-b]pyridine depend on the specific reaction conditions and reagents used. For example, iodination and subsequent protection steps yield intermediates that can be further functionalized .

相似化合物的比较

Similar Compounds

Uniqueness

5-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom at the 5-position, which can be exploited for further functionalization and derivatization. This makes it a valuable scaffold in medicinal chemistry for the development of targeted therapies .

属性

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluoronicotinaldehyde (0.580 g, 2.8 mmol), 4-methylbenzenesulfonic acid (0.060 g, 0.35 mmol) and anhydrous hydrazine (0.450 ml, 14 mmol) in 5 mL of i-PrOH was heated at 145° C. for 15 min in the microwave (Initiator by Biotage). The reaction was diluted with H2O and the solid was filtered washed with H2O and air-dried to give a white amorphous solid. MS (M+H)+ 198, 200.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux under nitrogen for 2 h. Concentrate under reduced pressure and dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad of diatomaceous earth and concentrate under reduced pressure. Purify via chromatography (silica gel, hexane to 50% ethyl acetate/50% hexane) to obtain 365 mg (11%) of the title compound as a light yellow solid. TOF MS ES+ exact mass calculated for C6H5N3Br (p+H): m/z=197.9667, Found: 197.9674.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Pyrazol-5-amine (5.3 g, 64 mmol) and 2-bromomalonaldehyde (9.9 g, 64 mmol) were suspended in acetic acid (100 mL). The reaction mixture was heated to reflux under N2 for 6 hours. The reaction mixture was cooled to room temperature and concentrated to give a solid. The crude solids were suspended in MeOH (200 mL) and absorbed onto silica gel (200 g). The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1), hexanes/ethyl acetate (2:1) to give 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid (3.1 g, 25%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrazolo[3,4-b]pyridine
Customer
Q & A

Q1: What are the potential applications of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry?

A1: 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block for synthesizing various derivatives with potential biological activities. For example, research highlights its use in developing:

  • Antibacterial Agents: Derivatives like 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Antioxidant Agents: The same study also revealed that some of these derivatives exhibit moderate to good antioxidant properties, as evidenced by DPPH and superoxide radical scavenging assays. []
  • Cyclin-Dependent Kinase (Cdk) Inhibitors: Researchers have explored the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine in synthesizing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are potential Cdk inhibitors, crucial targets for anticancer therapies. []

Q2: How does the structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine contribute to its versatility in synthetic applications?

A2: The presence of bromine at the 5-position and the nitrogen-containing pyrazolo[3,4-b]pyridine core offers multiple reactive sites for chemical modifications.

  • Halogen Substitution: The bromine atom can undergo various substitution reactions, like copper-catalyzed coupling reactions, enabling the introduction of diverse substituents, as demonstrated in the synthesis of the sulfonamide derivatives. []
  • Core Functionalization: The pyrazolo[3,4-b]pyridine core itself can be further functionalized. For instance, it can undergo reactions like Sommelet reaction to introduce an aldehyde group at the 3-position, as seen in the synthesis of 7-azaindazole-chalcone derivatives. []

Q3: Have any structure-activity relationship (SAR) studies been conducted on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives?

A3: Yes, the research on organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents explored SAR by synthesizing a series of compounds with varying substituents on the pyrazolo[3,4-b]pyridine core and evaluating their cytotoxicity, cell cycle effects, and Cdk inhibitory activity. [] While specific details regarding the impact of different substituents are not provided in the abstract, this study highlights the importance of SAR investigations in optimizing the biological activity of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。